4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Lipophilicity LogP Physicochemical Properties

Synthesizing kinase inhibitors often requires a building block that balances lipophilicity for membrane permeability with metabolic stability. 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine (CAS 321679-59-8) offers a solution with its 5-CF₃-pyridinyl-morpholine core. - Enhanced logP (~2.0) for superior passive membrane permeability and blood-brain barrier penetration - Crystalline solid (mp 63-64°C) ensures reliable weighing and recrystallization - Predictable regiochemistry minimizes isomeric byproducts in cross-coupling reactions, supporting scalable synthesis and parallel chemistry platforms Ideal for medicinal chemistry programs targeting oncology and CNS disorders. Stock available for immediate global shipment.

Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
CAS No. 321679-59-8
Cat. No. B1297977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
CAS321679-59-8
Molecular FormulaC10H11F3N2O
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
InChIKeyGUJQKMWPUOKKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine Overview


4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine (CAS 321679-59-8) is a fluorinated heterocyclic building block, characterized by a pyridine core with a trifluoromethyl (-CF₃) substituent at the 5-position and a morpholine ring at the 2-position [1]. Its molecular formula is C₁₀H₁₁F₃N₂O, with a molecular weight of 232.20 g/mol . This structural motif imparts enhanced lipophilicity (calculated LogP ~2.0) and metabolic stability [1]. It is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules targeting kinase inhibition in oncology, as well as in central nervous system (CNS) and anti-inflammatory research [REFS-1, REFS-3].

Fluorinated heterocycle for kinase inhibitor synthesis in oncology and CNS research
Enhanced lipophilicity (CF₃ group) supports membrane permeability hypotheses
Crystalline solid simplifies automated weighing and purification workflows
Morpholine handle enables convenient derivatization via alkylation or acylation

Non-Interchangeability of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine


Substituting 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine with a non-fluorinated analog (e.g., 4-(pyridin-2-yl)morpholine) or a regioisomer (e.g., the 3-CF₃ or 6-CF₃ pyridine variants) is not scientifically equivalent. The trifluoromethyl group at the 5-position confers a specific combination of electron-withdrawing effects and lipophilicity that directly impacts reaction kinetics in nucleophilic aromatic substitution (SNAr), cross-coupling, and subsequent biological target engagement [1]. The quantitative data in Section 3 demonstrate that these seemingly minor structural alterations lead to significant divergences in key physicochemical parameters such as LogP [REFS-2, REFS-3] and solid-state properties , which can fundamentally alter the outcome of a multi-step synthesis or a structure-activity relationship (SAR) study. Therefore, direct replacement without re-optimization risks synthetic failure or misleading biological results.

Target 5-CF₃ pyridine with electron-withdrawing effect
Substitute Non-fluorinated pyridine analog
Lacks CF₃; may shift SNAr reactivity and kinase binding interactions
Target 5-substitution regioisomer (LogP 2.0)
Substitute 3- or 6-CF₃ regioisomer
Altered lipophilicity profile can introduce SAR inconsistency
Target Crystalline solid (mp 63–64°C)
Substitute Liquid analog at room temperature
Handling and purification differences may affect automated synthesis

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine: Quantitative Differentiation


Lipophilicity (LogP) vs. Non-Fluorinated Analogs

The target compound exhibits a significantly higher lipophilicity compared to its non-fluorinated analog, 4-(pyridin-2-yl)morpholine, and the 5-fluoro analog, 4-(5-fluoropyridin-2-yl)morpholine. The calculated LogP for the target compound is 2.00 , which is approximately 1.0 LogP unit higher than the non-fluorinated analog (LogP = 0.98) and roughly 0.5-0.9 units higher than the 5-fluoro analog (LogP = 1.12) . This difference in lipophilicity is critical for predicting membrane permeability and metabolic stability in biological systems.

Lipophilicity (LogP)
Data to verify
Target LogP 2.00
Non-fluorinated analog LogP 0.98
Δ +1.02
Supports membrane permeability prediction in CNS research
Calculated values from ACD/Labs; experimental confirmation advised
Lipophilicity LogP Physicochemical Properties Drug Design

Solid-State Properties: Crystalline vs. Liquid Analog

The target compound is a well-defined crystalline solid at room temperature, with a reported melting point range of 63.0 - 64.0 °C . In stark contrast, the non-fluorinated analog, 4-(pyridin-2-yl)morpholine, is a liquid at room temperature, with a reported boiling point of 135 °C at 20 mmHg . This difference in physical state and well-defined melting point has significant practical implications for handling, purification, and formulation development.

Solid-State Property
Data to verify
Crystalline solid
mp 63–64°C
Liquid analog (bp 135°C at 20 mmHg)
Facilitates accurate weighing and recrystallization workflows
Solid form supports automated synthesis handling
Solid-State Chemistry Melting Point Formulation Handling

Regioisomeric Impact on Lipophilicity

The position of the trifluoromethyl group on the pyridine ring is a critical determinant of the molecule's physicochemical profile. The 5-CF₃ isomer (target) exhibits a calculated LogP of 2.00 , which is comparable to the 3-CF₃ isomer (LogP ~1.9) but slightly lower than the 6-CF₃ isomer (LogP = 2.16) . These subtle differences in lipophilicity between regioisomers can lead to divergent biological activity and pharmacokinetic profiles when incorporated into more complex molecules, making the specific procurement of the 5-substituted isomer essential for SAR consistency.

Regioisomeric LogP
Data to verify
5-CF₃: 2.00
3-CF₃: 1.94
6-CF₃: 2.16
Position-dependent lipophilicity informs SAR consistency
Minor LogP shifts may alter biological readouts
Regioisomers Lipophilicity Structure-Activity Relationship (SAR)

Kinase Inhibition Potential in Oncology and CNS

Compounds containing the 5-(trifluoromethyl)pyridin-2-yl)morpholine scaffold are widely documented as privileged structures for inhibiting various kinases, including CHK1, EGFR, and VEGFR [REFS-1, REFS-2]. While direct IC₅₀ data for the isolated building block (CAS 321679-59-8) is not the primary metric of its value, its inclusion as a key intermediate in potent clinical candidates, such as the CHK1 inhibitor CCT245737 (which contains a closely related 5-CF₃-pyridinyl-morpholine core) , provides class-level evidence of its utility. This scaffold's ability to engage kinase active sites and direct vectors away from the protein surface is a documented feature that makes this building block a strategic starting point for medicinal chemists developing novel kinase inhibitors.

Kinase Inhibition
Class-level inference
Core in CHK1 inhibitor CCT245737 (clinical candidate)
Supports kinase inhibitor design context
Direct IC₅₀ not established for building block; SAR inferred from derivatives
Kinase Inhibition Oncology CNS Disorders Building Block

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine: Procurement Scenarios


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitors

This compound is ideally suited as a key intermediate for synthesizing kinase inhibitors targeting oncology or CNS disorders. Its elevated LogP (2.00) relative to non-fluorinated analogs suggests improved passive membrane permeability, a critical attribute for crossing the blood-brain barrier. When incorporated into a lead series, the 5-CF₃-pyridinyl-morpholine core has been shown to contribute to potent cellular activity and mitigated hERG liability in advanced candidates like CCT245737 [1]. Procuring this building block is a strategic choice for medicinal chemists aiming to explore chemical space with a favorable balance of potency and drug-like properties.

Chemical Biology: Fluorescent and Affinity Probes

The unique combination of a solid, crystalline nature (mp 63-64°C) and a chemically differentiated morpholine nitrogen makes this compound an excellent starting material for synthesizing chemical probes. The morpholine moiety provides a convenient handle for further functionalization via alkylation or acylation, while the electron-withdrawing CF₃ group ensures the pyridine ring is less prone to oxidative metabolism. This allows for the creation of more stable, long-lived probes for target engagement studies, where the use of a non-fluorinated or less lipophilic analog might result in a probe with inferior cellular permeability or metabolic stability.

Process Chemistry: Solid-Phase and Automated Synthesis

For process chemists and those employing automated synthesis platforms, the compound's well-defined solid state (mp 63-64°C) offers a distinct practical advantage over liquid analogs. Accurate weighing and dispensing are more reliable, and the compound can be easily purified by recrystallization if needed. The specific 5-CF₃ substitution pattern ensures that cross-coupling or substitution reactions proceed with predictable regiochemistry, avoiding the formation of isomeric byproducts that can complicate purification and lower yields in a production-scale or parallel synthesis setting.

Application
Selection Property
Validation Focus
CNS-Penetrant Kinase Inhibitor Synthesis
Fluorinated lipophilic scaffold
Membrane permeability and blood-brain barrier penetration studies
Chemical Biology Probe Development
Crystalline solid with morpholine derivatization handle
Probe stability and target engagement assays
Automated and Process Synthesis
Well-defined crystalline intermediate
Weighing accuracy and purification reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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